molecular formula C9H13ClO5 B12835468 ((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate

((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate

Cat. No.: B12835468
M. Wt: 236.65 g/mol
InChI Key: GQSXLWYUQVFOLK-YIZRAAEISA-N
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Description

((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate: is a synthetic organic compound characterized by its unique tetrahydrofuran ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes an acetoxy group and a chlorine atom, which contribute to its reactivity and functional versatility.

Properties

Molecular Formula

C9H13ClO5

Molecular Weight

236.65 g/mol

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-chlorooxolan-2-yl]methyl acetate

InChI

InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3/t7-,8+,9-/m0/s1

InChI Key

GQSXLWYUQVFOLK-YIZRAAEISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@H](O1)Cl)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(CC(O1)Cl)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, often a tetrahydrofuran derivative.

    Acetoxylation: The acetoxy group is introduced via an acetoxylation reaction, commonly using acetic anhydride in the presence of a catalyst like pyridine.

    Final Assembly: The final step involves the coupling of the chlorinated and acetoxylated intermediates to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of ((2R,3S,5R)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate may involve:

    Batch Processing: Utilizing large-scale reactors to perform the sequential reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.

    Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the acetoxy group or reduction of the chlorine atom.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines, ethers, or thioethers.

Scientific Research Applications

Chemistry

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